

5-Chloro-2-fluoro-4-nitrobenzoic acid IUPAC name

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Compound of Interest

Compound Name: *5-Chloro-2-fluoro-4-nitrobenzoic acid*

Cat. No.: *B13588633*

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An In-Depth Technical Guide on the Structural Elucidation, Synthetic Methodologies, and Applications of 5-Chloro-2-fluoro-4-nitrobenzoic Acid in Advanced Drug Discovery

Abstract

In the highly specialized realm of medicinal chemistry and rational drug design, polyhalogenated benzoic acids serve as indispensable building blocks. 5-Chloro-2-fluoro-4-nitrobenzoic acid (CAS: 1805656-05-6) is a prime example of a highly functionalized aromatic scaffold. Characterized by its unique arrangement of electron-withdrawing groups (EWGs), this compound offers a rich platform for selective chemical transformations. This whitepaper provides an authoritative guide on its IUPAC nomenclature, physicochemical properties, synthetic pathways, and its utility in nucleophilic aromatic substitution (

) for the development of active pharmaceutical ingredients (APIs).

Structural Elucidation and IUPAC Nomenclature

The IUPAC name 5-chloro-2-fluoro-4-nitrobenzoic acid provides a precise topological map of the molecule's substitution pattern on the benzene ring.

- C1 (Carboxylic Acid): The principal functional group () dictates the C1 position and provides the base name "benzoic acid."
- C2 (Fluoro): A highly electronegative fluorine atom located ortho to the carboxylic acid.
- C4 (Nitro): A strongly electron-withdrawing nitro group () located para to the carboxylic acid.
- C5 (Chloro): A chlorine atom located meta to the carboxylic acid and ortho to the nitro group.

The strategic placement of these substituents creates a highly electron-deficient aromatic ring. The combined inductive (

) and mesomeric (

) effects of the nitro, fluoro, and chloro groups significantly lower the

of the carboxylic acid compared to unsubstituted benzoic acid, while simultaneously activating specific ring positions for nucleophilic attack.

Quantitative Physicochemical Data

To facilitate integration into computational chemistry workflows and laboratory inventories, the core physicochemical parameters are summarized below:

Property	Value / Descriptor
IUPAC Name	5-chloro-2-fluoro-4-nitrobenzoic acid
CAS Registry Number	1805656-05-6 [1]
Molecular Formula	
Molecular Weight	219.55 g/mol [3]
SMILES String	<chem>O=C(O)c1cc(Cl)c([O-])cc1F</chem> [3]
Electronic Nature	Highly electron-deficient (activated for)
Primary Utility	Pharmaceutical intermediate, kinase inhibitor scaffold [10]

Synthetic Pathways and Mechanistic Insights

The synthesis of highly substituted aromatic rings requires careful consideration of directing group effects to ensure regioselectivity. The most robust route to 5-chloro-2-fluoro-4-nitrobenzoic acid involves the electrophilic aromatic nitration of 5-chloro-2-fluorobenzoic acid.

Regioselectivity Rationale

In the precursor 5-chloro-2-fluorobenzoic acid:

- The

 group is strongly deactivating and meta-directing (directing to C3 and C5). Since C5 is occupied by chlorine, it directs to C3.
- The

 group is deactivating but ortho/para-directing (directing to C3 and C5).
- The

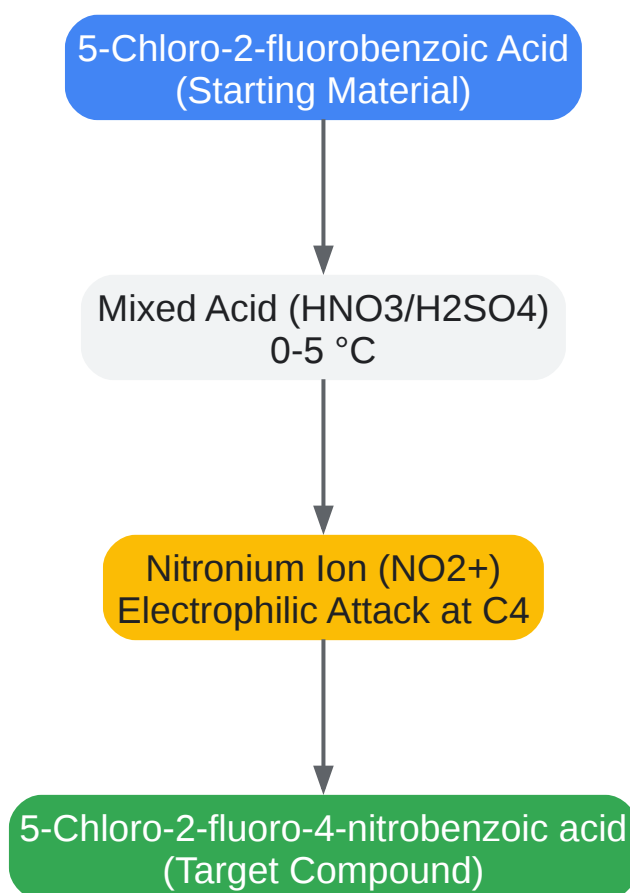
 group is deactivating but ortho/para-directing (directing to C4 and C6).

The C4 position is ortho to the chlorine atom and meta to the carboxylic acid. The synergistic directing effects, combined with the steric hindrance at C6 (sandwiched between

and

), make C4 the kinetically and thermodynamically favored site for nitronium ion (

) attack.



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Electrophilic Aromatic Nitration Pathway to 5-Chloro-2-fluoro-4-nitrobenzoic acid

Experimental Protocol: Regioselective Nitration

This protocol is designed as a self-validating system; temperature control is the critical variable dictating yield and preventing oxidative cleavage.

- **Preparation of the Nitrating Mixture:** In a round-bottom flask equipped with a magnetic stirrer and an internal thermometer, carefully add concentrated sulfuric acid (, 98%) to fuming nitric acid (, >90%) in a 3:1 volumetric ratio. Causality: The excess sulfuric acid acts as both a solvent and a strong Brønsted acid to protonate nitric acid, driving the dehydration that generates the active electrophile, the nitronium ion () [4].
- **Substrate Addition:** Cool the mixed acid solution to 0–5 °C using an ice-salt bath. Slowly add 5-chloro-2-fluorobenzoic acid in small portions over 30 minutes. Causality: The reaction is highly exothermic. Maintaining the temperature below 5 °C prevents over-nitration (e.g., dinitration) and suppresses the oxidative decarboxylation of the benzoic acid moiety.
- **Reaction Propagation:** Allow the mixture to stir at 5 °C for 1 hour, then slowly warm to room temperature (20–25 °C) and stir for an additional 4 hours.
- **Quenching and Isolation:** Pour the reaction mixture over crushed ice to quench the reaction. The sudden dilution of the acid forces the precipitation of the highly hydrophobic nitrated product.
- **Purification:** Filter the crude solid, wash extensively with cold distilled water until the filtrate is pH neutral, and recrystallize from ethanol/water to yield pure 5-chloro-2-fluoro-4-nitrobenzoic acid.

Reactivity Profiling: Nucleophilic Aromatic Substitution ()

The true value of 5-chloro-2-fluoro-4-nitrobenzoic acid in drug development lies in its exceptional reactivity toward Nucleophilic Aromatic Substitution ().

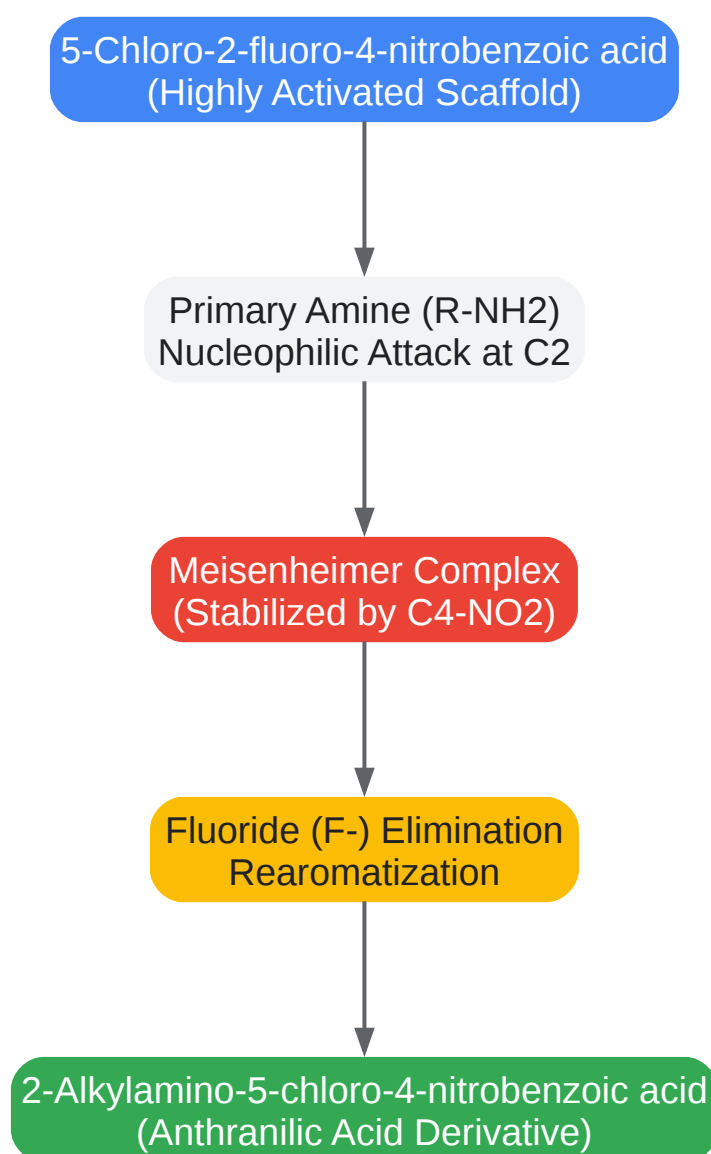
Normally, benzene rings are inert to nucleophiles. However, the presence of the strongly electron-withdrawing

group at the C4 position drastically lowers the electron density of the ring. More importantly, it stabilizes the anionic intermediate (the Meisenheimer complex) through resonance when a nucleophile attacks the ortho or para positions.

In this molecule, the fluorine atom at C2 is highly labile. Fluoride is an excellent leaving group in

reactions because the highly electronegative fluorine atom creates a strong partial positive charge (

) on the C2 carbon, making it a prime target for nucleophilic attack by primary or secondary amines [1].



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Nucleophilic Aromatic Substitution (S_NAr) Mechanism at the C2 Position

Experimental Protocol: Amination to Anthranilic Acid Derivatives

- **Reaction Setup:** Dissolve 5-chloro-2-fluoro-4-nitrobenzoic acid (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Causality: Polar aprotic solvents do not solvate anions well, leaving the incoming amine nucleophile highly reactive, while simultaneously stabilizing the highly polar Meisenheimer transition state.
- **Base Addition:** Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and the desired primary amine (1.2 eq). Causality: DIPEA acts as a non-nucleophilic base. It scavenges the hydrofluoric acid (HF) generated during the elimination step, preventing the protonation of the nucleophilic amine and driving the reaction to completion [1].
- **Heating:** Heat the mixture to 80 °C for 6–8 hours under an inert nitrogen atmosphere.
- **Workup:** Cool to room temperature, dilute with ethyl acetate, and wash with 1M HCl to remove excess amine and DIPEA. The organic layer is dried over

and concentrated to yield the 2-amino-substituted derivative.

Applications in Pharmaceutical Development

The derivatives synthesized from 5-chloro-2-fluoro-4-nitrobenzoic acid are critical in several therapeutic domains:

- **Tyrosine Kinase Inhibitors (TKIs):** The anthranilic acid core (generated via amination at C2 and subsequent reduction of the C4 nitro group) is a privileged scaffold in oncology. Substituted anthranilamides are frequently utilized in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors and other kinase-targeted therapies for malignant tumors, such as glioblastoma [10]. The presence of the C5-chlorine atom often enhances the lipophilicity and metabolic stability of the drug candidate, improving blood-brain barrier penetration.

- Fluoroquinolone Antibacterials: Polyhalogenated benzoic acids are the foundational starting materials for fluoroquinolone antibiotics. The C2-fluoro and C5-chloro substituents can be leveraged in cyclization reactions to form the core quinolone bicyclic ring system, while the nitro group can be reduced and functionalized to tune the antibacterial spectrum [11].

Conclusion

5-Chloro-2-fluoro-4-nitrobenzoic acid is far more than a simple catalog chemical; it is a highly engineered molecular scaffold. By understanding the intricate interplay of its electronic effects—specifically the activation of the C2-fluoro position by the C4-nitro group—medicinal chemists can utilize this compound to execute precise, regioselective transformations. Whether employed in the synthesis of next-generation kinase inhibitors or complex antibacterial agents, mastering the reactivity of this polyhalogenated benzoic acid is essential for advanced drug discovery workflows.

References

- Nathanson, D. A., et al. "Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor against Malignant Brain Tumors." ACS Medicinal Chemistry Letters, 11.10 (2020): 1799-1809. eScholarship. Available at: [\[Link\]](#)
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